

A Comparative Analysis of ONO-4817 and Endogenous TIMPs in Metalloproteinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic matrix metalloproteinase (MMP) inhibitor, **ONO-4817**, and the endogenous tissue inhibitors of metalloproteinases (TIMPs). We will explore their inhibitory profiles, mechanisms of action, and the signaling pathways they influence, supported by experimental data and protocols to aid in research and development.

At a Glance: ONO-4817 vs. Endogenous TIMPs



Feature	ONO-4817	Endogenous TIMPs (TIMP- 1, -2, -3, -4)		
Туре	Synthetic, broad-spectrum MMP inhibitor	Endogenous, naturally occurring proteins		
Primary Function	Inhibition of MMP activity	Regulation of MMP activity, with additional biological functions		
Mechanism of Action	Directly binds to the active site of MMPs	Form 1:1 stoichiometric non- covalent complexes with MMPs		
Inhibitory Spectrum	Potent inhibitor of several MMPs, with selectivity.	Broad-spectrum inhibitors of MMPs; TIMP-3 also inhibits ADAMs and ADAMTSs.		
Signaling	Primarily downstream effects of MMP inhibition	Direct cell signaling via specific cell surface receptors (e.g., TIMP-1/CD63, TIMP-2/α3β1 integrin, TIMP-3/VEGFR2)		
Administration	Orally active	Naturally produced and secreted by cells		

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of **ONO-4817** and TIMPs against a range of MMPs is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various biochemical assays. Lower values indicate higher potency.



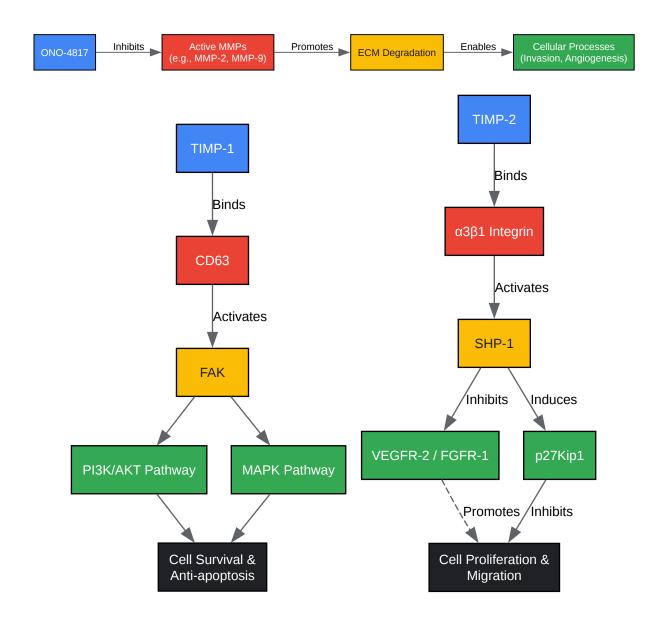
Inhibi tor	MMP-	MMP- 2	MMP- 3	MMP- 7	MMP-	MMP- 9	MMP- 12	MMP- 13	MMP- 14
ONO- 4817	1600 nM (IC50) [1]	0.73 nM (Ki)[1]	42 nM (Ki)[1]	2500 nM (Ki)[1]	-	2.1 nM (IC50) [1]	0.45 nM (Ki)[1]	1.1 nM (Ki)[1]	-
TIMP-	0.38 nM (Ki)[2]	Low nM (Ki)[3]	Low nM (Ki)[3]	-	-	3.36 nM (Ki)[4]	-	-	Poor inhibit or[5]
TIMP- 2	1.03 nM (Ki)[2]	<2 nM (IC50) [6]	-	-	-	0.34 nM (Ki)[7]	-	-	5 nM (Ki)[8]
TIMP-	1.1 nM (Ki)[2]	-	Low nM (Ki)[2]	-	-	-	-	Low nM (Ki)[2]	-
TIMP-	19 nM (IC50) [9]	3 nM (IC50) [9]	45 nM (IC50) [9]	8 nM (IC50) [9]	Low Ki[10]	83 nM (IC50) [9]	-	-	-

Note: "-" indicates data not readily available in the searched literature. The type of value (IC50 or Ki) is specified where known.

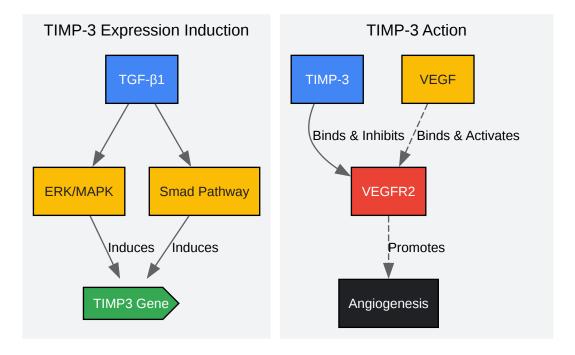
Mechanisms of Action and Signaling Pathways ONO-4817: Direct MMP Inhibition

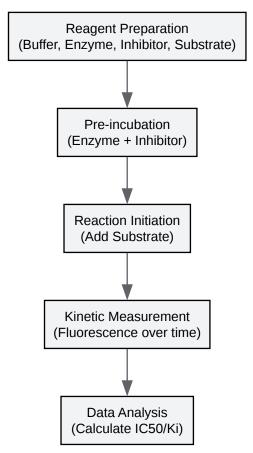
ONO-4817 is a hydroxamate-based MMP inhibitor that functions by directly chelating the zinc ion within the active site of MMPs. This action competitively blocks the binding of natural substrates, thereby inhibiting their degradation. The biological effects of **ONO-4817**, such as the inhibition of cancer cell invasion and angiogenesis, are primarily a consequence of this direct enzymatic inhibition.[11]











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